molecular formula C30H25F4N5O4 B1192348 BMS-986139

BMS-986139

货号 B1192348
分子量: 595.55
InChI 键: AZUHPIPRWNNVET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-986139 is a pan-genotype inhibitor of HCV NS5B polymerase via binding to the primer grip site.

科学研究应用

可生物降解金属和生物材料

  • 定义和分类: 可生物降解金属(BMs)在医疗器械应用中越来越常见,提供了可降解性能和机械完整性的结合,适用于各种临床场景。 (Witte, 2018)
  • 在医疗保健中的应用: 像镁基、铁基和锌基合金等BM在临床试验和应用中得到了应用,因为它们可生物降解性能,与组织愈合速度匹配,并在医疗器械工程中提供了新颖的解决方案 (Li, Zheng, & Qin, 2014)

精准医学和生物标志物

  • 患者护理中的创新: 在精准医学中利用生物标志物(BMs)有助于更准确的诊断和治疗,通过利用遗传、基因组和表观遗传数据提高以患者为中心的护理 (Seyhan & Carini, 2019)

职业健康中的生物监测

  • 暴露和影响的评估: BM在评估个体暴露于职业风险因素方面至关重要,越来越多的研究论文强调了其在职业健康风险评估(OHRA)和实践中的重要性 (Manno et al., 2010)

碳捕集与储存

  • 环境应用: 受生物启发的材料(BMs)因其在碳捕集与储存(CCS)等环境应用中的应用而受到关注,为环境修复和可再生能源生产提供了模仿自然过程的途径 (Kumar & Kim, 2016)

科技和旅游业中的商业模式

  • 数字转型: 在旅游业中整合BM代表着数字商业模式的重大转变,推动创新并构建行业中的新配置。这种转变强调了技术在改变传统商业格局中的作用 (Perelygina, Kucukusta, & Law, 2022)

属性

分子式

C30H25F4N5O4

分子量

595.55

IUPAC 名称

5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C30H25F4N5O4/c1-29(2,28-36-15-42-39-28)38-25(40)18-6-4-5-17(13-18)20-14-21-23(26(41)35-3)24(16-7-9-19(31)10-8-16)43-27(21)37-22(20)11-12-30(32,33)34/h4-10,13-15H,11-12H2,1-3H3,(H,35,41)(H,38,40)

InChI 键

AZUHPIPRWNNVET-UHFFFAOYSA-N

SMILES

O=C(C1=C(C2=CC=C(F)C=C2)OC3=NC(CCC(F)(F)F)=C(C4=CC=CC(C(NC(C)(C5=NOC=N5)C)=O)=C4)C=C31)NC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

BMS986139;  BMS 986139;  BMS-986139

产品来源

United States

Synthesis routes and methods

Procedure details

2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) (879 mg, 2.31 mmol) was added to stirring solution of 3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridin-5-yl)benzoic acid (750 mg, 1.54 mmol), N-ethyl-N-isopropylpropan-2-amine (0.81 ml, 4.6 mmol) and 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride (277 mg, 1.70 mmol) in DMF (10 ml) at rt. The mixture was allowed to stir at rt for 1 h. The reaction mixture was then concentrated and purified on silica gel (Biotage, EtOAc/DCM gradient, fraction collection at λ=254 nm) to give the expected product 5-(3-(2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide (711 mg, 1.17 mmol, 76% yield) consistent by LCMS and NMR. LC-MS retention time: 1.76 min; m/z (MH+): 596. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna 3u C18 2.0×30 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 1 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 2 min, a hold time of 1 min, and an analysis time of 3 min where solvent A was 10% acetonitrile/90% H2O/0.1% trifluoroacetic acid and solvent B was 10% H2O/90% acetonitrile/0.1% trifluoroacetic acid. MS data was determined using a Micromass Platform for LC in electrospray mode. 1H NMR (500 MHz, DMSO-d6) δ 9.43 (s, 1H), 8.77 (s, 1H), 8.51 (q, J=4.3 Hz, 1H), 8.11-8.03 (m, 1H), 7.98 (s, 1H), 7.93 (d, J=7.6 Hz, 1H), 7.90 (s, 1H), 7.70 (m, 1H), 7.62 (m, 1H), 7.41 (t, J=8.8 Hz, 2H), 3.04 (m, 2H), 2.82 (d, J=4.4 Hz, 3H), 2.75 (m, 2H), 1.71 (s, 6H); 13C NMR (126 MHz, DMSO-d6) δ 173.9, 166.4, 165.7, 162.4, 163.0 (d, J=247.5 Hz), 158.7, 151.9, 151.3, 138.7, 134.7, 133.0, 132.2, 131.6, 129.9 (d, J=8.2 Hz), 128.4, 127.1, 127.4 (q, J=275.0 Hz), 125.2, 117.5, 116.0 (d, J=22.5 Hz), 112.6, 51.1, 31.4 (q, J=27.5 Hz), 27.2, 26.6, 26.2; 19F NMR (470 MHz, DMSO-d6) δ 64.8, −109.9 HRMS (+ESI)(MH+) Calcd for C30H26F4N5O4: 596.1915. Found 596.1901; IR (KBr powder) 3600-2800, 1650-1638, 1510 cm−1. Anal Calcd. (%) for C30H25F4N5O4: C, 60.50; H, 4.23; N, 11.76. Found: C, 60.61; H, 4.01; N, 11.56.
Name
3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridin-5-yl)benzoic acid
Quantity
750 mg
Type
reactant
Reaction Step Two
Quantity
0.81 mL
Type
reactant
Reaction Step Two
Quantity
277 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
expected product
Name
2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-986139
Reactant of Route 2
Reactant of Route 2
BMS-986139
Reactant of Route 3
Reactant of Route 3
BMS-986139
Reactant of Route 4
Reactant of Route 4
BMS-986139
Reactant of Route 5
Reactant of Route 5
BMS-986139
Reactant of Route 6
Reactant of Route 6
BMS-986139

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。